
Thiatetraphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiatetraphosphole is a heterocyclic compound containing sulfur and phosphorus atoms. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound’s molecular formula is (C_4H_4PS_4), and it features a five-membered ring with alternating phosphorus and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiatetraphosphole can be synthesized through various methods, including the reaction of phosphorus pentasulfide with organic compounds containing carbon-sulfur bonds. One common method involves the cyclization of a suitable precursor under controlled conditions to form the desired heterocyclic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Thiatetraphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted this compound derivatives.
Applications De Recherche Scientifique
Thiatetraphosphole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-sulfur compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes involving sulfur and phosphorus.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which thiatetraphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms can form bonds with various biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Thiophosphates: These compounds contain phosphorus and sulfur atoms but differ in their structural arrangement.
Phosphorothioates: Similar to thiophosphates, these compounds have sulfur atoms replacing oxygen atoms in phosphate groups.
Thiourea Derivatives: These compounds contain sulfur and nitrogen atoms and have diverse biological applications.
Uniqueness: Thiatetraphosphole is unique due to its specific ring structure and the presence of alternating phosphorus and sulfur atoms. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
13396-89-9 |
|---|---|
Formule moléculaire |
P4S |
Poids moléculaire |
155.96 g/mol |
Nom IUPAC |
thiatetraphosphole |
InChI |
InChI=1S/P4S/c1-2-4-5-3-1 |
Clé InChI |
FWQKLXHRFHSMHW-UHFFFAOYSA-N |
SMILES canonique |
P1=PSP=P1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



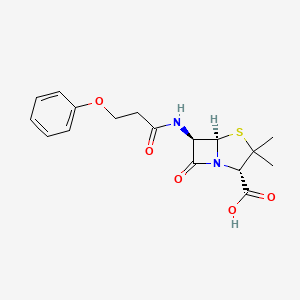

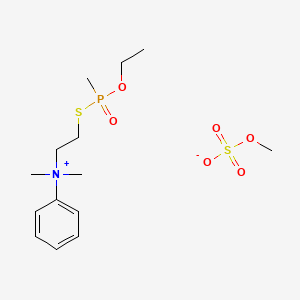

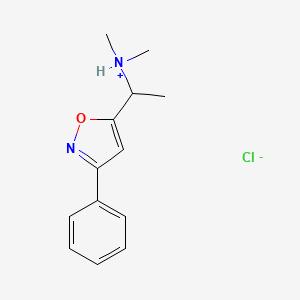

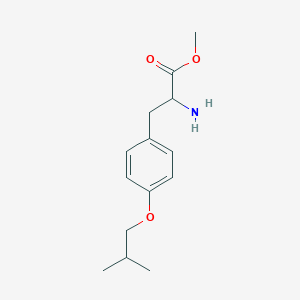


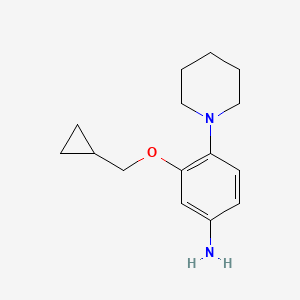

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

